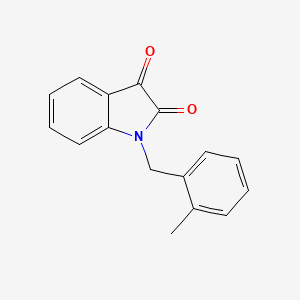

1-(2-methylbenzyl)indoline-2,3-dione

Description

1-(2-Methylbenzyl)indoline-2,3-dione (CAS: Not explicitly listed; molecular formula: C₁₆H₁₃NO₂; molecular weight: 252.26 g/mol) is an indoline-2,3-dione derivative substituted with a 2-methylbenzyl group at the N1 position. This compound is synthesized via N-alkylation of isatin (indoline-2,3-dione) with 2-methylbenzyl halide under basic conditions, yielding a yellow crystalline solid with a melting point of 142–144°C . Its IR spectrum features characteristic peaks at 757 cm⁻¹ (C-Cl/C-H bending in substituted benzene) and 1739 cm⁻¹ (C=O stretching of the dione moiety) . The compound’s structural simplicity and versatility make it a scaffold for developing bioactive molecules, particularly in antimicrobial and anticonvulsant research .

Structure

3D Structure

Propriétés

IUPAC Name |

1-[(2-methylphenyl)methyl]indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-11-6-2-3-7-12(11)10-17-14-9-5-4-8-13(14)15(18)16(17)19/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMQEKTUDOKLEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-(2-methylbenzyl)indoline-2,3-dione typically involves several steps, starting with the formation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, as well as the use of catalysts to enhance reaction efficiency .

Analyse Des Réactions Chimiques

1-(2-Methylbenzyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Substitution: Electrophilic substitution reactions are common for indole derivatives, where the indole ring can undergo substitution at various positions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Applications De Recherche Scientifique

1-(2-Methylbenzyl)-1H-indole-2,3-dione has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 1-(2-methylbenzyl)indoline-2,3-dione involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, influencing biological processes such as cell signaling, gene expression, and metabolic pathways . The specific molecular targets and pathways depend on the biological activity being studied, but common targets include enzymes involved in oxidative stress, inflammatory pathways, and cell proliferation .

Comparaison Avec Des Composés Similaires

Structural Analogues with Aromatic Substitutions

The biological and physicochemical properties of 1-(2-methylbenzyl)indoline-2,3-dione are influenced by the electronic and steric effects of substituents on the benzyl group. Key analogues include:

Key Observations :

- Positional Effects : Ortho-substituted derivatives (e.g., 2-methyl or 2-chloro) exhibit distinct steric interactions, often reducing solubility but enhancing target binding in enzyme inhibition .

- Electron-Withdrawing Groups : Halogenated derivatives (e.g., 4-fluoro or 4-chloro) show improved biological activity due to increased electrophilicity of the dione moiety, enhancing interactions with microbial enzymes or neuronal ion channels .

Complex Hybrid Derivatives

Hybridization with pharmacophores or functional groups further modulates activity:

Key Observations :

- Pharmacophore Integration : Addition of piperazine (IIId) enhances CNS permeability and enzyme binding, making it relevant for Alzheimer’s therapy .

- Material Science Applications: Triazole (P2) and pyridazine (FM1) hybrids demonstrate the scaffold’s adaptability in non-pharmacological applications like corrosion inhibition .

Sulfonyl and Alkyl Derivatives

Sulfonyl and long-chain alkyl substitutions alter hydrophobicity and bioavailability:

Key Observations :

- Hydrophobic Effects : Sulfonyl derivatives (e.g., hexadecylsulfonyl) exhibit membrane-disrupting antibacterial activity due to increased lipophilicity (LogP > 8) .

- Synthetic Utility : Alkyl derivatives (e.g., isobutyl) serve as intermediates for Schiff base hybrids with broad-spectrum antimicrobial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.